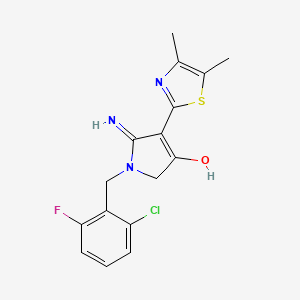![molecular formula C22H23N3O4 B12186616 N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B12186616.png)
N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzodioxepin ring fused with an indole moiety, making it a subject of study for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxepin and indole intermediates. The key steps include:
Formation of 3,4-dihydro-2H-1,5-benzodioxepin: This can be achieved through the cyclization of catechol with an appropriate dihalide under basic conditions.
Acetylation: The benzodioxepin intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Palladium on carbon, sodium borohydride
Substitution Reagents: Alkyl halides, sulfonyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can affect signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepin-7-thiol: Similar in structure but contains a thiol group instead of an acetyl group.
(2E)-3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid: Contains a propenoic acid group instead of an indole moiety.
Indole Derivatives: Various indole derivatives with different substituents that exhibit similar biological activities.
Uniqueness
N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-3-carboxamide is unique due to its combined benzodioxepin and indole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H23N3O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[2-[[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetyl]amino]ethyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C22H23N3O4/c26-21(13-15-6-7-19-20(12-15)29-11-3-10-28-19)23-8-9-24-22(27)17-14-25-18-5-2-1-4-16(17)18/h1-2,4-7,12,14,25H,3,8-11,13H2,(H,23,26)(H,24,27) |
InChI Key |
NOZSHYUASZOORB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CC(=O)NCCNC(=O)C3=CNC4=CC=CC=C43)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[6-(Cycloheptylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid](/img/structure/B12186544.png)
![5-Bromo-2-methoxy-4-methyl-1-{[2-benzylbenzimidazolyl]sulfonyl}benzene](/img/structure/B12186548.png)


![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12186572.png)
amine](/img/structure/B12186580.png)
![3-methyl-N-(3-methylpyridin-2-yl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12186594.png)
![3-(2-furylmethyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12186607.png)
![4,7-dimethoxy-N~2~-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide](/img/structure/B12186620.png)
![N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide](/img/structure/B12186622.png)
![N-(4-tert-butylphenyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B12186628.png)
![1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]prolinamide](/img/structure/B12186634.png)
![Methyl 2-{2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamido}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12186640.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B12186653.png)
